4-Bromo-2,6-bis(bromomethyl)pyridine
Overview
Description
4-Bromo-2,6-bis(bromomethyl)pyridine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms attached to a pyridine ring. This compound is of significant interest in organic synthesis and material science due to its unique reactivity and structural properties.
Preparation Methods
4-Bromo-2,6-bis(bromomethyl)pyridine can be synthesized through the bromination of 2,6-bis(bromomethyl)pyridine. The typical synthetic route involves the reaction of pyridine-2,6-diyldimethanol with hydrobromic acid at elevated temperatures. The reaction is carried out at around 125°C for several hours, followed by neutralization with sodium bicarbonate to isolate the desired product .
Chemical Reactions Analysis
4-Bromo-2,6-bis(bromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with the aid of palladium catalysts.
Scientific Research Applications
4-Bromo-2,6-bis(bromomethyl)pyridine is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-bis(bromomethyl)pyridine largely depends on its role in specific reactions. In substitution reactions, the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound participates in oxidative addition and transmetalation steps, essential for forming new carbon-carbon bonds .
Comparison with Similar Compounds
4-Bromo-2,6-bis(bromomethyl)pyridine can be compared with other brominated pyridine derivatives:
2,6-Bis(bromomethyl)pyridine: Lacks the additional bromine atom at the 4-position, making it less reactive in certain substitution reactions.
2,6-Bis(chloromethyl)pyridine: Contains chlorine atoms instead of bromine, resulting in different reactivity and applications.
2,6-Dibromopyridine: Similar in structure but lacks the bis(bromomethyl) groups, leading to different chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2,6-bis(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMBLYCYGXVKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349068 | |
Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106967-42-4 | |
Record name | 4-Bromo-2,6-bis(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106967-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2,6-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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